molecular formula C6H11ClN4 B1459820 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride CAS No. 1956322-33-0

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

Cat. No.: B1459820
CAS No.: 1956322-33-0
M. Wt: 174.63 g/mol
InChI Key: FXSPBWVSCDJJOX-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is a bicyclic heterocyclic compound comprising a triazole ring fused to a diazepine scaffold. Its molecular formula is C₇H₁₂ClN₅O with an average mass of 217.657 g/mol and a monoisotopic mass of 217.073038 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological research. This compound is structurally related to benzodiazepines but differs in the presence of a triazole ring, which modulates its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-7-3-4-10-5-8-9-6(1)10;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSPBWVSCDJJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The specific actions of a compound depend on its structure and the presence of functional groups that can interact with biological targets. In general, these compounds can interact with enzymes, receptors, or other proteins to modulate their activity, leading to changes in cellular function .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), can greatly influence the bioavailability and efficacy of a compound. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution within the body. Metabolism can alter the compound’s structure and activity, while excretion determines the duration of its action .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with targets, and its pharmacokinetics .

Biological Activity

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for their various pharmacological properties, including anxiolytic and anticonvulsant effects.

Chemical Structure and Properties

  • Molecular Formula : C7H12ClN5O
  • Molecular Weight : 189.65 g/mol
  • Structural Representation :
    • SMILES: O=C(N)C1=NN=C2N1CCNCC2.Cl
    • InChI Key: BPPZUUUCINNZKF-UHFFFAOYSA-N

The compound features a triazole ring fused with a diazepine structure, which is critical for its biological activity.

Anxiolytic Properties

Recent studies have highlighted the anxiolytic potential of derivatives of triazolo-diazepines. For instance, compounds structurally related to 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine have shown promising results in animal models for anxiety disorders. In a study utilizing the elevated plus maze (EPM) and open field tests:

  • EPM Test Results : The compound exhibited significant anxiolytic effects comparable to established anxiolytics such as diazepam.
  • Muscle Relaxant Effects : Minimal muscle relaxant properties were observed, suggesting a favorable safety profile for further therapeutic applications .

Cytotoxicity Studies

In vitro cytotoxicity assessments using human hepatocellular carcinoma cells (HepG2) revealed that certain derivatives did not exhibit significant cytotoxic effects. This indicates a potential therapeutic window for these compounds in treating anxiety without the risk of inducing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-diazepines can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituents : The introduction of specific substituents (e.g., methyl or chloro groups) at strategic positions can enhance anxiolytic activity.
  • Fused Ring Systems : The presence of fused ring systems contributes to the overall pharmacological profile and efficacy against anxiety disorders .

Comparative Efficacy

A comparative analysis of various triazolo-diazepines has been conducted to assess their relative efficacy. The following table summarizes the findings:

Compound NameAnxiolytic ActivityCytotoxicityReference
DiazepamHighLow
Compound AModerateNone
Compound BHighLow
6,7,8,9-Tetrahydro-DiazepineProminentNone

Study on Anxiolytic Effects

A notable study investigated the anxiolytic effects of a series of triazolo-diazepine derivatives. The results indicated that specific compounds demonstrated effects comparable to diazepam with minimal side effects. These findings suggest that further research into these compounds could lead to new treatments for anxiety disorders with improved safety profiles .

Synthesis and Pharmacological Evaluation

Research has focused on synthesizing new derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine and evaluating their pharmacological properties. A systematic approach involving structural modifications has led to the identification of several promising candidates that exhibit enhanced biological activity while maintaining low toxicity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolodiazepine core is shared among several analogs, but substitutions at key positions lead to significant differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Substitution Variations

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Features
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride (Target Compound) C₇H₁₂ClN₅O Carboxamide at position 3 217.657 Polar due to carboxamide; hydrochloride salt improves solubility
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride C₆H₁₀BrClN₄ Bromine at position 3 253.527 Halogen substitution increases lipophilicity; priced at ¥2900/100 mg
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine C₇H₁₂N₄ Methyl at position 3 152.105 Non-ionic; predicted collision cross-section (CCS) of 130.2 Ų (M+H⁺)
9-Methyl-3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine C₉H₁₂F₃N₄ Trifluoromethyl at position 3 246.215 Electron-withdrawing CF₃ group enhances metabolic stability
Etizolam C₁₇H₁₅ClN₄S Thieno ring fusion; ethyl substituent 356.850 Approved anxiolytic; higher receptor affinity due to thieno ring

Physicochemical Properties

  • Polarity : The target compound’s carboxamide group increases polarity compared to bromo (lipophilic) or methyl (neutral) analogs. This impacts membrane permeability and bioavailability.
  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility (~50 mg/mL), whereas non-salt analogs (e.g., 3-methyl derivative) require organic solvents .
  • Stability : Trifluoromethyl substitution (e.g., in CID 807320-37-2) reduces oxidative metabolism, extending half-life .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves cyclization reactions of appropriate precursors that contain both the diazepine and triazole ring-forming functionalities. The key steps include:

  • Formation of the azepine (seven-membered diazepine) ring.
  • Introduction and fusion of the 1,2,4-triazole ring onto the azepine scaffold.
  • Conversion to the hydrochloride salt for improved stability and handling.

This approach is generally achieved by reacting hydrazine derivatives or aminotriazoles with suitable haloalkane or diazepine intermediates under controlled conditions.

Specific Synthetic Routes and Reaction Conditions

Cyclization of Hydrazine Derivatives with Azepine Intermediates

One common laboratory method involves the cyclization of hydrazine derivatives with azepine intermediates. This process is often conducted in polar solvents such as ethanol, sometimes in the presence of catalysts like palladium on carbon to facilitate ring closure. The reaction conditions are carefully controlled to promote the formation of the fused triazoloazepine system without side reactions.

  • Typical conditions: Reflux in ethanol, catalyst presence (Pd/C), inert atmosphere to avoid oxidation.
  • Outcome: Formation of the fused bicyclic triazoloazepine core.

Reaction of Aminotriazoles with Dibrominated Alkanes

Another synthetic approach involves the reaction of aminotriazoles with dibrominated alkane precursors in the presence of a base such as potassium carbonate. This method facilitates nucleophilic substitution followed by intramolecular cyclization to form the triazoloazepine ring system.

  • Typical solvent: Dimethylformamide (DMF).
  • Temperature: Elevated temperatures (e.g., 80–120 °C) to drive cyclization.
  • Base: Potassium carbonate to deprotonate aminotriazoles and promote nucleophilicity.

This method has been used to prepare related compounds such as 3-bromo-6,7,8,9-tetrahydro-5H-triazolo[4,3-d]diazepine hydrochloride, indicating applicability to the parent compound as well.

Industrial Scale Synthesis Considerations

Industrial production typically involves scaling up the laboratory methods with optimization for yield, purity, and reproducibility. Techniques include:

Reaction Scheme Summary (Hypothetical)

Step Reactants/Intermediates Conditions Product/Intermediate Notes
1 Aminotriazole + Dibromoalkane DMF, K2CO3, 80–120 °C Cyclized triazoloazepine intermediate Nucleophilic substitution and cyclization
2 Intermediate + HCl (gas or aqueous) Room temperature Hydrochloride salt Salt formation for stability
3 Purification Crystallization, filtration Pure 6,7,8,9-Tetrahydro-5H-triazolo[4,3-d]diazepine hydrochloride High purity for research/medicinal use

Analytical Validation of Intermediates and Final Product

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR and ^13C NMR are used to confirm the formation of the fused ring system by identifying characteristic chemical shifts of the methylene groups in the azepine ring and the triazole carbons.
  • Mass Spectrometry (MS):
    • High-resolution MS confirms the molecular weight consistent with the target compound.
  • Elemental Analysis:
    • Confirms the empirical formula, especially important for the hydrochloride salt.
  • X-ray Crystallography (if crystalline):
    • Provides definitive structural confirmation of the fused bicyclic framework.

Research Findings and Literature Insights

  • The synthesis of related 1,2,4-triazolo fused azepines has been extensively studied, demonstrating that cyclization of hydrazine derivatives and azepine intermediates is a reliable route.
  • Oxidative ring contraction and cyclization methods using reagents like carbonyldiimidazole have been reported for related triazepine systems, indicating potential alternative routes.
  • The hydrochloride salt form is favored for its improved chemical stability and solubility, which is critical for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Cyclization of hydrazine derivatives with azepine intermediates Hydrazine derivatives, ethanol, Pd/C catalyst, reflux Straightforward, well-established Requires catalyst, sensitive to conditions
Reaction of aminotriazoles with dibromoalkanes Aminotriazole, dibromoalkane, K2CO3, DMF, elevated temp Efficient cyclization, scalable High temperature, solvent handling
Oxidative ring contraction (alternative) Carbonyldiimidazole, DDQ (oxidant) Allows ring contraction steps More complex, multiple steps

Q & A

Q. How can powder technology improve formulation for in vivo delivery?

  • Methodological Answer : Spray drying with excipients (e.g., lactose monohydrate) enhances bioavailability by controlling particle size (10–50 µm) and crystallinity. Characterize powder flowability using Carr’s compressibility index .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

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